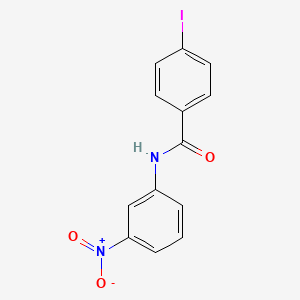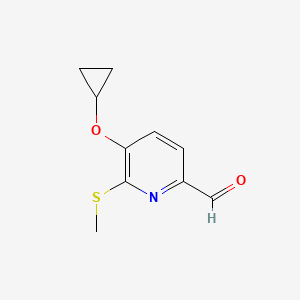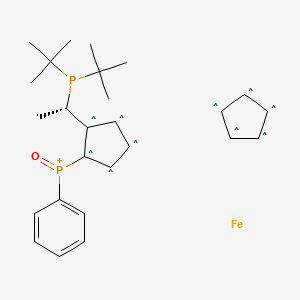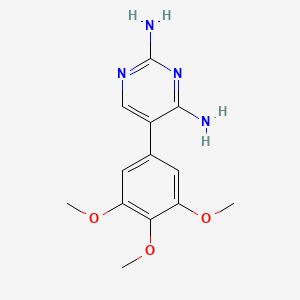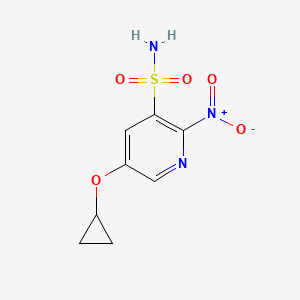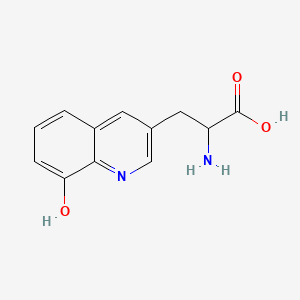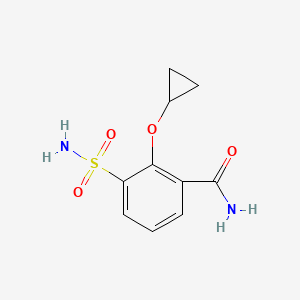
2-Cyclopropoxy-3-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-3-sulfamoylbenzamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group and a sulfamoyl group attached to a benzamide core
Preparation Methods
The synthesis of 2-Cyclopropoxy-3-sulfamoylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxybenzoic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Cyclopropoxy-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the cyclopropoxy group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the sulfamoyl group to an amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopropoxy-3-sulfamoylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. In the context of antiviral research, it has been shown to inhibit the assembly of the HBV capsid proteins, thereby preventing the replication of the virus. This inhibition is achieved through binding to the core protein dimers, disrupting their normal function and leading to the formation of non-functional viral particles .
Comparison with Similar Compounds
2-Cyclopropoxy-3-sulfamoylbenzamide can be compared with other similar compounds, such as:
2-Cyclopropoxy-N,N-dimethyl-3-sulfamoylbenzamide: This compound has a similar structure but with dimethyl substitution on the amide nitrogen, which can affect its reactivity and biological activity.
4-Chloro-N-2,6-dimethylpiperidin-1-yl-3-sulfamoylbenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-sulfamoylbenzamide |
InChI |
InChI=1S/C10H12N2O4S/c11-10(13)7-2-1-3-8(17(12,14)15)9(7)16-6-4-5-6/h1-3,6H,4-5H2,(H2,11,13)(H2,12,14,15) |
InChI Key |
KKPDPGGYSYWFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2S(=O)(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


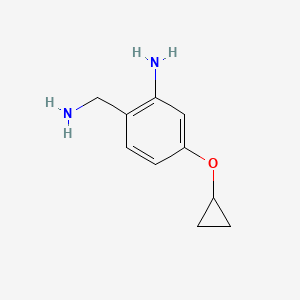

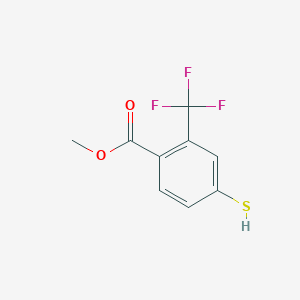
![tert-butyl N-[(1S,2R,5R)-8-azabicyclo[3.2.1]octan-2-yl]carbamate](/img/structure/B14805365.png)
![[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methyl-amino]ethyl]-6-fluoro-1-isopropyl-tetralin-2-yl] 2-methoxyacetate dihydrochloride](/img/structure/B14805367.png)
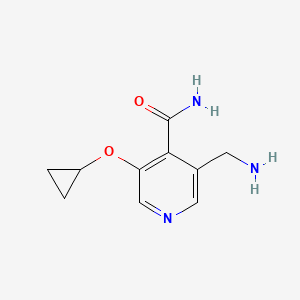
![2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14805374.png)
